molecular formula C6H10N2 B14918609 Bicyclo[1.1.1]pentane-1-carboxamidine

Bicyclo[1.1.1]pentane-1-carboxamidine

Cat. No.: B14918609
M. Wt: 110.16 g/mol
InChI Key: UREYFWPBQWECPU-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-carboxamidine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1-carboxamidine typically involves the use of [1.1.1]propellane as a key starting material. One common method involves the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine and tert-butyl hydroperoxide, yielding bicyclo[1.1.1]pentane carboxamides . Another approach involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or radical/nucleophilic addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable methods such as photoredox catalysis and radical reactions. These methods allow for the efficient and large-scale synthesis of bicyclo[1.1.1]pentane derivatives with various functional groups .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butyl hydroperoxide

    Reducing Agents: Lithium aluminum hydride

    Substitution Reagents: Halogens, organometallic compounds

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, such as carboxamides, ketones, and halogenated compounds .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamidine involves its interaction with specific molecular targets and pathways. As a bioisostere, it mimics the geometry and electronic properties of benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological processes .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1-carboxamidine can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its ability to provide a three-dimensional, saturated structure that can enhance the solubility, potency, and metabolic stability of drug candidates. This makes it a valuable tool in drug discovery and materials science .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-1-carboximidamide

InChI

InChI=1S/C6H10N2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H3,7,8)

InChI Key

UREYFWPBQWECPU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C(=N)N

Origin of Product

United States

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